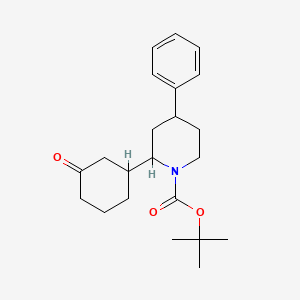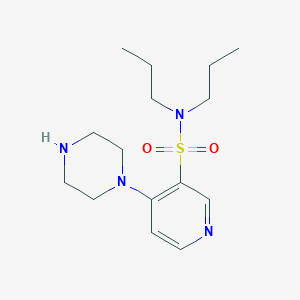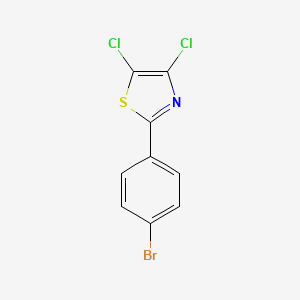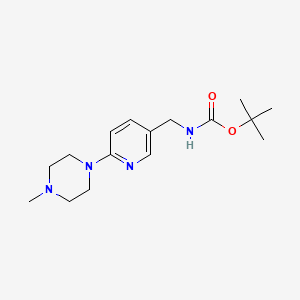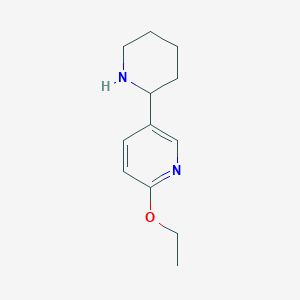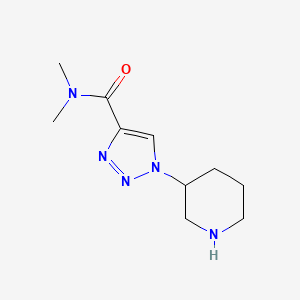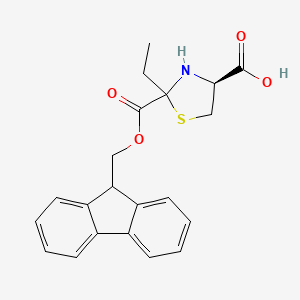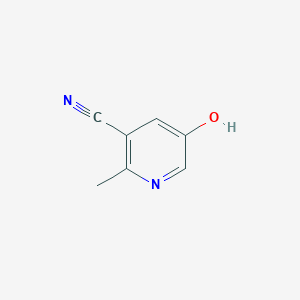![molecular formula C13H16N2O3 B11806083 tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11806083.png)
tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,2-c]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrrolo[3,2-c]pyridine core can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pyrrolo[3,2-c]pyridine core can interact with various enzymes and receptors, modulating their functions and leading to specific biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its pyrrolo[3,2-c]pyridine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds, making it particularly valuable in specific research and industrial applications .
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
tert-butyl 2-(hydroxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-10(8-16)6-9-7-14-5-4-11(9)15/h4-7,16H,8H2,1-3H3 |
InChI-Schlüssel |
MKXYSGXEAKPBDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C1CO)C=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




